molecular formula C24H20FN3O5 B2929400 8-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 920408-62-4

8-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2929400
CAS No.: 920408-62-4
M. Wt: 449.438
InChI Key: MNKIJYVFYXJWBG-UHFFFAOYSA-N
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Description

8-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the chromene core, pyridazine ring, and fluorophenyl group, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Chromene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridazine Ring: The pyridazine ring can be introduced via a nucleophilic substitution reaction using a suitable pyridazine derivative.

    Attachment of the Fluorophenyl Group: This step may involve a coupling reaction, such as Suzuki or Heck coupling, to attach the fluorophenyl group to the pyridazine ring.

    Final Functionalization: The ethoxy group and carboxamide functionality can be introduced through esterification and amidation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the chromene core.

    Reduction: Reduction reactions can occur at the carbonyl group in the chromene core or the carboxamide functionality.

    Substitution: The fluorophenyl group and pyridazine ring may participate in various substitution reactions, such as nucleophilic or electrophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The chromene core and pyridazine ring may play a crucial role in binding to these targets, thereby modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds with a similar chromene core.

    Pyridazine Derivatives: Compounds containing the pyridazine ring.

    Fluorophenyl Compounds: Compounds with a fluorophenyl group.

Uniqueness

The unique combination of the chromene core, pyridazine ring, and fluorophenyl group in 8-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide distinguishes it from other compounds. This combination may result in unique biological activities and potential therapeutic applications.

Properties

IUPAC Name

8-ethoxy-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O5/c1-2-31-20-5-3-4-16-14-18(24(30)33-22(16)20)23(29)26-12-13-32-21-11-10-19(27-28-21)15-6-8-17(25)9-7-15/h3-11,14H,2,12-13H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKIJYVFYXJWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCOC3=NN=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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